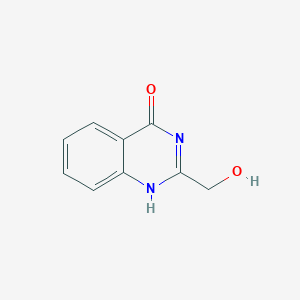
2-(hydroxymethyl)-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2-(hydroxymethyl)-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-(hydroxymethyl)-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of advanced organic synthesis techniques. These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This typically includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(hydroxymethyl)-1H-quinazolin-4-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can range from simple derivatives to more complex molecules with enhanced biological or chemical properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that quinazolinone derivatives, including 2-(hydroxymethyl)-1H-quinazolin-4-one, exhibit notable anticancer properties. Quinazoline-based compounds have been identified as effective inhibitors against various cancer types such as breast, prostate, and pancreatic cancers due to their ability to inhibit specific kinases involved in tumor growth and progression . For instance, derivatives of quinazolinone have shown efficacy as poly ADP ribose polymerase (PARP) inhibitors, which are crucial in treating breast cancer .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have demonstrated that certain quinazolinone derivatives possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of this compound. Antioxidants are critical in combating oxidative stress-related diseases. The compound has shown promising results in various assays designed to measure its ability to scavenge free radicals .
Case Study 1: Anticancer Activity Assessment
In a study focused on the anticancer potential of quinazolinone derivatives, a series of compounds were synthesized and tested against several cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone ring significantly enhanced cytotoxicity against breast cancer cells compared to standard treatments .
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of various quinazolinone derivatives against common bacterial strains. The study found that certain derivatives exhibited potent activity against resistant strains, suggesting their potential utility in treating infections caused by multidrug-resistant pathogens .
Summary Table of Applications
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but typically include key enzymes, receptors, and signaling molecules.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,12H,5H2,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGGDTNBLBJSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














